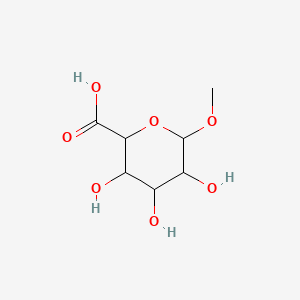
2,3-bis(2-acetyloxyoctadecanoyloxy)propyl 2-acetyloxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(2-acetyloxyoctadecanoyloxy)propyl 2-acetyloxyoctadecanoate typically involves the esterification of octadecanoic acid with glycerol and acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the desired ester compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product. The final compound is purified through techniques such as distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,3-bis(2-acetyloxyoctadecanoyloxy)propyl 2-acetyloxyoctadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and glycerol.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octadecanoic acid and glycerol.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2,3-bis(2-acetyloxyoctadecanoyloxy)propyl 2-acetyloxyoctadecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component of lipid-based drug delivery systems.
Medicine: Explored for its potential use in the formulation of pharmaceuticals, particularly in controlled-release drug delivery.
Industry: Utilized in the production of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
The mechanism of action of 2,3-bis(2-acetyloxyoctadecanoyloxy)propyl 2-acetyloxyoctadecanoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also be hydrolyzed by esterases, releasing octadecanoic acid and glycerol, which can then participate in various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester: Similar in structure but with fewer acetyloxy groups.
Dodecanoic acid, 2,3-bis(acetyloxy)propyl ester: A shorter-chain analog with similar chemical properties.
Uniqueness
2,3-bis(2-acetyloxyoctadecanoyloxy)propyl 2-acetyloxyoctadecanoate is unique due to its multiple acetyloxy groups, which confer distinct chemical reactivity and potential biological activity. Its long-chain structure also makes it particularly suitable for applications in lipid-based formulations and as a model compound in esterification studies.
Propiedades
Fórmula molecular |
C63H116O12 |
|---|---|
Peso molecular |
1065.6 g/mol |
Nombre IUPAC |
2,3-bis(2-acetyloxyoctadecanoyloxy)propyl 2-acetyloxyoctadecanoate |
InChI |
InChI=1S/C63H116O12/c1-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(72-54(4)64)61(67)70-52-57(75-63(69)60(74-56(6)66)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-3)53-71-62(68)59(73-55(5)65)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-2/h57-60H,7-53H2,1-6H3 |
Clave InChI |
FIAOEEIGYNLOMC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C(=O)OCC(COC(=O)C(CCCCCCCCCCCCCCCC)OC(=O)C)OC(=O)C(CCCCCCCCCCCCCCCC)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-hydroxypropyl)sulfanyl]-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13821790.png)
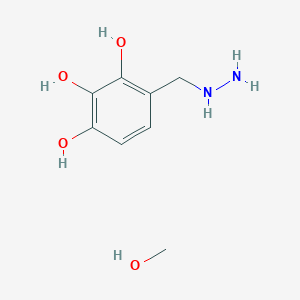
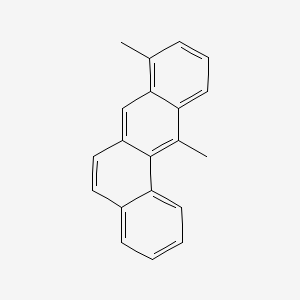

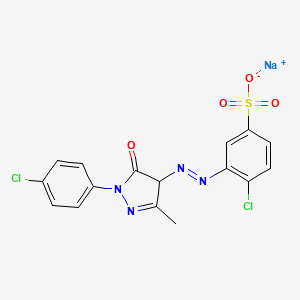
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)

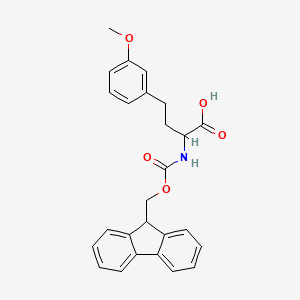

![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
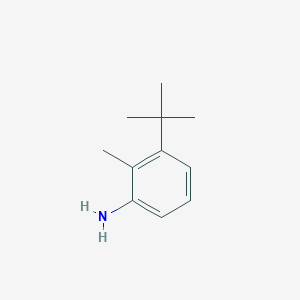
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)
